3-ethyl-N-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Overview
Description
3-ethyl-N-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a useful research compound. Its molecular formula is C11H17N5O and its molecular weight is 235.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.14331018 g/mol and the complexity rating of the compound is 228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research in heterocyclic chemistry has led to the development of various derivatives through synthetic pathways, offering potential applications in medicinal chemistry. For instance, the synthesis of different heterocycles from 3-hydrazinopyridazine has been explored, leading to compounds with potential biological activities. These synthetic approaches involve reactions with phenylisothiocyanate, ethyl chloroformate, chloroacetylchloride, and aromatic aldehydes, among others, to produce triazolo[4,3-b]pyridazines and related compounds (Deeb, Hassaneen, & Kotb, 2005).
Antimicrobial Activities
The antimicrobial properties of triazole derivatives, including those related to the mentioned compound, have been studied, revealing that some synthesized compounds exhibit good or moderate activities against various microorganisms. This highlights their potential as therapeutic agents in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Novel Polynuclear Heterocycles
The creation of novel polynuclear heterocycles has been achieved starting from specific precursors, leading to compounds such as pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines. These compounds have been synthesized and evaluated for their antimicrobial activity, showcasing the diverse applications of heterocyclic chemistry in developing new therapeutic agents (El‐Kazak & Ibrahim, 2013).
Evaluation of Herbicidal Activity
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been synthesized and found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This research underscores the potential of such compounds in agricultural applications, offering new avenues for the development of herbicides (Moran, 2003).
Properties
IUPAC Name |
3-ethyl-N-(3-methoxypropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c1-3-10-13-14-11-6-5-9(15-16(10)11)12-7-4-8-17-2/h5-6H,3-4,7-8H2,1-2H3,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEPYXOAXRMTPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)NCCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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